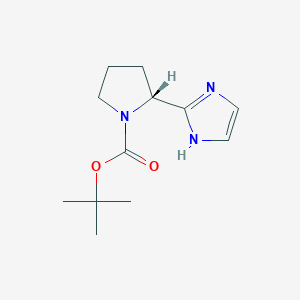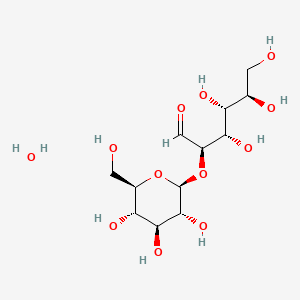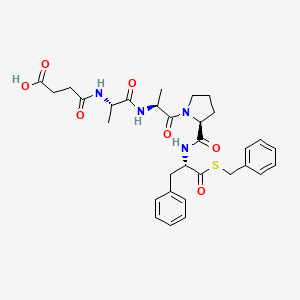
2-Difluorométhoxy-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2-Difluoromethoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of both difluoromethoxy and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
Applications De Recherche Scientifique
2-Difluoromethoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is investigated for its potential use in drug design and development.
Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit various pharmacological activities . The presence of fluorine or fluorine-containing functional groups in these compounds can significantly affect their interaction with biological targets .
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or development.
Pharmacokinetics
The presence of fluorine in the molecule could potentially affect these properties, as fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
Analyse Biochimique
Biochemical Properties
2-Difluoromethoxy-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can influence the metabolic pathways of other compounds. Additionally, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can bind to specific proteins, altering their conformation and function, thereby affecting cellular processes .
Cellular Effects
The effects of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. These changes can have significant implications for cell function and overall cellular health .
Molecular Mechanism
At the molecular level, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are essential considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-Difluoromethoxy-4-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions that metabolize the compound, leading to the formation of various metabolites. The presence of difluoromethoxy and trifluoromethyl groups can influence the metabolic flux and levels of specific metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution pattern of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is crucial for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or nucleus, where it can interact with key biomolecules and influence cellular function. Understanding the subcellular distribution of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
One common method involves the trifluoromethylation of a pyridine derivative using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Difluoromethoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Comparaison Avec Des Composés Similaires
2-Difluoromethoxy-4-(trifluoromethyl)pyridine can be compared to other fluorinated pyridine derivatives, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound lacks the difluoromethoxy group but retains the trifluoromethyl group, making it less complex but still valuable in various applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine:
The uniqueness of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine lies in the combination of both difluoromethoxy and trifluoromethyl groups, which can provide a balance of stability, reactivity, and desirable pharmacokinetic properties .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-3-4(1-2-13-5)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBPICIHTZGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)


![2-[3-Chloro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1406569.png)







![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)

